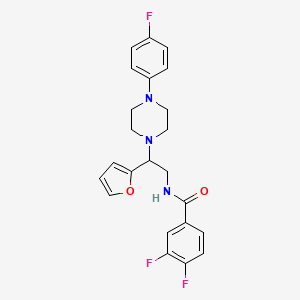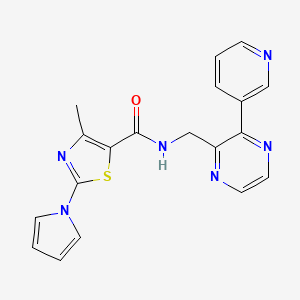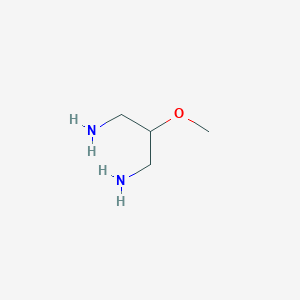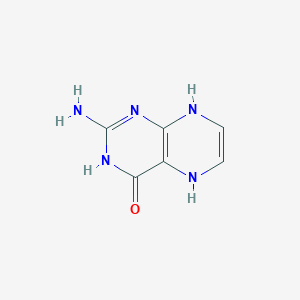![molecular formula C18H16N6O3S2 B2538609 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034593-30-9](/img/structure/B2538609.png)
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C18H16N6O3S2 and its molecular weight is 428.49. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole”, also known as “4-({3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole”.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The presence of the triazole and azetidine moieties contributes to its ability to inhibit the growth of various bacterial and fungal strains. Research has demonstrated its effectiveness against pathogens such as E. coli, B. subtilis, C. albicans, and A. niger . The compound’s unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antimicrobial drugs.
Anticancer Properties
The compound exhibits promising anticancer properties due to its ability to interfere with cancer cell proliferation and induce apoptosis. The benzothiadiazole core, combined with the triazole and azetidine groups, enhances its cytotoxic effects against various cancer cell lines. Studies have shown that it can effectively inhibit the growth of breast, lung, and colon cancer cells . Its mechanism of action involves the disruption of microtubule dynamics and the induction of oxidative stress within cancer cells.
Antiviral Applications
Research has indicated that this compound possesses antiviral activity, particularly against RNA viruses. The triazole ring is known for its ability to inhibit viral replication by targeting viral enzymes such as RNA-dependent RNA polymerase. This makes the compound a potential candidate for the development of antiviral therapies against diseases like influenza and hepatitis C . Its broad-spectrum antiviral activity is attributed to its ability to interfere with viral genome replication and protein synthesis.
Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drug molecules. Its unique structure allows it to enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly useful in developing formulations for oral and injectable drug delivery. The triazole and azetidine groups contribute to its ability to interact with drug molecules and improve their pharmacokinetic profiles.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and drug development.
Mecanismo De Acción
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that benzo[c][1,2,5]thiadiazole-based compounds can act as electron acceptors . This suggests that the compound might interact with its targets by accepting electrons, leading to changes in the electronic state of the target molecules.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications , suggesting that they may influence photochemical reactions and related biochemical pathways.
Result of Action
Given the compound’s potential role as an electron acceptor , it may induce changes in the electronic state of target molecules, potentially influencing their function.
Propiedades
IUPAC Name |
4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c25-29(26,17-8-4-7-16-18(17)21-28-20-16)23-10-14(11-23)24-9-13(19-22-24)12-27-15-5-2-1-3-6-15/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZLQLJDLXWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)
![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)




![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)
![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)
![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)

